molecular formula C10H8N2S B13634772 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile

Cat. No.: B13634772
M. Wt: 188.25 g/mol
InChI Key: QEGSHEYIWYUWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features an amino group, a methyl group, and a carbonitrile group attached to the benzothiophene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate. This reaction is typically carried out in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (dimethyl sulfoxide). The reaction conditions are optimized to ensure the formation of the target product while minimizing the decomposition of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to provide rapid access to benzothiophene derivatives. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield 3-aminobenzo[b]thiophenes in high yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Scientific Research Applications

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a building block for developing new pharmaceuticals, including anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of organic semiconductors and materials science .

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Uniqueness

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carbonitrile group on the benzothiophene ring allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

5-amino-3-methyl-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C10H8N2S/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,12H2,1H3

InChI Key

QEGSHEYIWYUWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.